1-Amino-2-phenyl-propan-2-ol hydrochloride
Description
Contextualization within the Class of Vicinal Amino Alcohols
1-Amino-2-phenyl-propan-2-ol (B98868) hydrochloride is structurally classified as a vicinal amino alcohol, also known as a 1,2-amino alcohol. This classification refers to organic compounds containing an amino group (-NH₂) and a hydroxyl group (-OH) attached to adjacent (vicinal) carbon atoms. researchgate.netresearchgate.net This functional group motif is a cornerstone in organic chemistry and is prevalent in a vast array of biologically active molecules, including natural products, alkaloids, and synthetic pharmaceuticals. researchgate.netsigmaaldrich.com
The chemical properties of vicinal amino alcohols are dictated by the interplay between the basic amino group and the acidic hydroxyl group. This bifunctionality allows them to act as bidentate ligands, forming stable complexes with various metals, which is a key aspect of their application in catalysis. researchgate.net Furthermore, the proximity of these two functional groups can lead to intramolecular hydrogen bonding, influencing their conformation and reactivity. The synthesis of vicinal amino alcohols can be approached through several established methods, such as the ring-opening of epoxides with amines, the reduction of α-amino ketones, or the aminohydroxylation of alkenes. researchgate.net
Significance in Organic Synthesis and Stereochemistry
The primary significance of vicinal amino alcohols in academic research lies in their application in stereoselective synthesis. The presence of at least one stereocenter and the ability to form rigid cyclic structures through metal chelation make them excellent candidates for use as chiral ligands and chiral auxiliaries. epfl.ch A chiral auxiliary is a stereogenic molecule that is temporarily attached to a substrate to control the stereochemical outcome of a reaction, after which it is removed. epfl.chwikipedia.org This strategy is fundamental to producing enantiomerically pure compounds, which is crucial in the pharmaceutical industry where different enantiomers of a drug can have vastly different biological effects.
While direct research on 1-Amino-2-phenyl-propan-2-ol as a chiral auxiliary is limited in available literature, its isomers, such as norephedrine (B3415761) and pseudoephedrine, are well-established chiral auxiliaries. They are used to control the stereochemistry of reactions like alkylations and aldol (B89426) reactions with high diastereoselectivity. This contextual importance highlights the potential of 1-Amino-2-phenyl-propan-2-ol for similar applications, representing an area for further academic exploration. The development of new catalytic systems, for instance, has shown that various vicinal amino alcohols can be synthesized with high efficiency and stereoselectivity through methods like chromium-catalyzed asymmetric cross-coupling or ruthenium-catalyzed transfer hydrogenation. rsc.org
Historical Development of Related Amino Alcohol Chemistry
The study of amino alcohols and their application in stereochemistry has a rich history. The concept of the chiral auxiliary was notably pioneered by chemists like E.J. Corey in the 1970s, who utilized compounds such as 8-phenylmenthol to control the stereochemical course of reactions like the Diels-Alder reaction. wikipedia.orgyoutube.com This work laid the foundation for the widespread use of temporarily incorporated chiral molecules to achieve asymmetric synthesis.
The development of synthetic methods for vicinal amino alcohols has been a continuous area of research. Early methods often relied on the derivatization of naturally occurring chiral compounds from the "chiral pool," such as amino acids. rsc.org However, to broaden the scope and accessibility of these structures, new asymmetric synthetic routes were developed. A landmark achievement was the Sharpless asymmetric aminohydroxylation, which allows for the direct synthesis of vicinal amino alcohols from alkenes. researchgate.net Other significant approaches include the stereoselective reduction of α-amino ketones and the nucleophilic ring-opening of chiral epoxides. researchgate.netresearchgate.net These historical advancements have provided chemists with a powerful toolkit for creating complex, enantiomerically pure molecules and have cemented the role of vicinal amino alcohols as indispensable tools in modern organic synthesis. nih.gov
Data Tables
Table 1: Physicochemical Properties of 1-Amino-2-phenyl-propan-2-ol and Related Compounds
| Property | 1-Amino-2-phenyl-propan-2-ol | 2-Amino-1-phenylethanone | 1-Phenyl-2-propanol |
| CAS Number | 17643-24-2 scbt.com | 613-89-8 chemsynthesis.com | 698-87-3 |
| Molecular Formula | C₉H₁₃NO scbt.com | C₈H₉NO chemsynthesis.com | C₉H₁₂O |
| Molecular Weight | 151.21 g/mol scbt.com | 135.166 g/mol chemsynthesis.com | 136.19 g/mol |
| Boiling Point | Not available | 70-71 °C (at 3 mmHg) chemsynthesis.com | 219-221 °C |
| Melting Point | Not available | 20 °C chemsynthesis.com | Not applicable (liquid) |
| Density | Not available | 1.112 g/mL chemsynthesis.com | 0.973 g/mL |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1-amino-2-phenylpropan-2-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.ClH/c1-9(11,7-10)8-5-3-2-4-6-8;/h2-6,11H,7,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUFNZNCQABGRFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)(C1=CC=CC=C1)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60588758 | |
| Record name | 1-Amino-2-phenylpropan-2-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60588758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78443-57-9 | |
| Record name | 1-Amino-2-phenylpropan-2-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60588758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Amino 2 Phenyl Propan 2 Ol Hydrochloride
Established Chemical Synthesis Pathways
Established methods for synthesizing 1-amino-2-phenyl-propan-2-ol (B98868) hydrochloride typically involve the formation of the carbon-nitrogen bond through the reduction of a suitable nitrogen-containing precursor or by introducing an amine group to a pre-existing hydroxy-substituted propane (B168953) backbone. These pathways are often straightforward but may require subsequent resolution steps to isolate the desired stereoisomer.
Reduction of Nitrogen-Containing Precursors
A common and effective strategy for the synthesis of phenylpropanolamines involves the reduction of nitrogen-containing functional groups, such as oximes or nitro groups, at a key position in the molecular framework. One well-documented pathway begins with 1-phenyl-1-hydroxy-2-propanone, which is first converted to its oxime derivative, 1-phenyl-1-hydroxy-2-propanone oxime. This intermediate is then subjected to reduction to yield the final amino alcohol.
The oximation of 1-phenyl-1-hydroxy-2-propanone is typically achieved by reacting it with a hydroxylamine (B1172632) salt in the presence of a base. google.comgoogle.com The subsequent reduction of the oxime is a critical step that can be accomplished using various reducing agents. A notable method employs a nickel-aluminum catalyst mixture. google.comgoogle.com The ratio of nickel to aluminum in this catalyst can be crucial for achieving good diastereomeric purity and yield. google.com The reaction is generally carried out in an aqueous solution with a base, such as sodium hydroxide (B78521) or potassium hydroxide. google.com This process is cost-effective and can provide the desired 1-erythro-2-amino-1-phenyl-1-propanol with good yield and diastereomeric purity. google.comgoogle.com
| Precursor | Reagents/Catalyst | Product | Yield | Reference |
| 1-phenyl-1-hydroxy-2-propanone | 1. Hydroxylamine salt, Base 2. Nickel-aluminum catalyst | 1-erythro-2-amino-1-phenyl-1-propanol | Good | google.comgoogle.com |
| 1-phenyl-2-propanone | Methanol (B129727), Ammonia (B1221849), Raney Nickel | Amphetamine | 86% | mdma.ch |
| 1-phenyl-2-propanone | Methanol, Ammonia, Platinum Oxide | Amphetamine | 52% | erowid.org |
Amine Introduction Reactions on Hydroxy-Substituted Propanes
Another established route involves the direct introduction of an amino group onto a hydroxy-substituted propane molecule through reductive amination. This one-pot reaction combines a carbonyl compound with ammonia or an amine in the presence of a reducing agent and often a catalyst.
For instance, 1-hydroxy-2-propanone (acetol) can undergo reductive amination with ammonia to produce 2-aminopropanol. fkit.hr This reaction is typically carried out in a continuous fixed-bed reactor over commercial nickel or copper catalysts at elevated temperatures. fkit.hr While this method directly introduces the amino group, it can lead to the formation of by-products, such as dimethylpiperazines, which can affect the selectivity for the desired amino alcohol. fkit.hr The molar ratios of hydrogen to the hydroxyketone and ammonia are critical parameters for optimizing the selectivity towards the target 2-aminopropanol. fkit.hr A study on the reductive amination of (R)-(-)-1-hydroxy-1-phenyl-2-propanone using ammonia and Raney nickel as a catalyst has also been investigated to produce (1RS,2SR)-(±)-2-amino-1-phenyl-1-propanol. researchgate.net
| Precursor | Amine Source | Catalyst/Reducing Agent | Product | Selectivity/Yield | Reference |
| 1-hydroxy-2-propanone | Ammonia | Nickel or Copper catalyst | 2-aminopropanol | ~45% selectivity | fkit.hr |
| (R)-(-)-1-hydroxy-1-phenyl-2-propanone | Ammonia | Raney Nickel | (1RS,2SR)-(±)-2-amino-1-phenyl-1-propanol | Not specified | researchgate.net |
| 1-phenyl-2-propanone | Ammonium (B1175870) acetate | Sodium cyanoborohydride | 2-amino-1-phenylpropane | 1.90 g (from 15.5 ml methanol and 11.42 g ammonium acetate) | youtube.com |
Stereoselective and Asymmetric Synthesis Approaches
Due to the presence of two chiral centers in 1-amino-2-phenyl-propan-2-ol, controlling the stereochemistry is of paramount importance for many of its applications. Stereoselective and asymmetric synthesis strategies are employed to produce specific enantiomers or diastereomers in high purity, thereby avoiding the need for challenging separation of stereoisomeric mixtures.
Chiral Resolution Techniques for Enantiomeric Enrichment
Chiral resolution is a widely used technique to separate a racemic mixture into its individual enantiomers. wikipedia.org This method typically involves the reaction of the racemic amine with a chiral resolving agent to form a pair of diastereomeric salts. wikipedia.orglibretexts.org These diastereomers exhibit different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization. wikipedia.orglibretexts.org
Commonly used chiral resolving agents for racemic bases like phenylpropanolamines are chiral acids such as (+)-tartaric acid, (-)-malic acid, and (+)-camphor-10-sulfonic acid. libretexts.org The choice of the resolving agent is crucial and often determined empirically based on the ease of separation of the resulting diastereomeric salts. wikipedia.orglibretexts.org After separation, the desired enantiomer of the amine can be recovered by treating the diastereomeric salt with a base to remove the chiral resolving agent. libretexts.org While effective, a significant drawback of chiral resolution is that at least half of the starting racemic mixture is the undesired enantiomer, which is often discarded, though racemization and recycling of the unwanted enantiomer are possible. wikipedia.orgrsc.org
| Racemic Mixture | Resolving Agent | Method | Outcome | Reference |
| 1-phenyl-2-propanamine | (+)-tartaric acid | Formation of diastereomeric salts, followed by crystallization | Separation of R and S enantiomers | libretexts.org |
| (±)-tartaric acid | Sodium ammonium tartrate crystallization | Spontaneous resolution below 27°C | Separation of (+) and (-) tartaric acid crystals | libretexts.org |
Application of Chiral Catalysts in Reductive Processes
Asymmetric catalysis offers a more atom-economical approach to obtaining enantiomerically enriched compounds compared to chiral resolution. The use of chiral catalysts in reductive processes, such as the hydrogenation of prochiral ketones, is a powerful strategy for the enantioselective synthesis of chiral alcohols.
The enantioselective hydrogenation of 1-phenyl-1,2-propanedione (B147261) is a relevant example. This reaction can be catalyzed by supported platinum catalysts modified with chiral auxiliaries like cinchonidine. researchgate.net The presence of the chiral modifier is essential to induce an enantiomeric excess of the desired chiral hydroxyketone. researchgate.net Similarly, chiral Pt/ZrO2 catalysts have been employed for the enantioselective hydrogenation of 1-phenyl-1,2-propanedione. nih.gov The size of the platinum particles and the ratio of the chiral modifier to platinum can significantly influence the activity and selectivity of the catalyst. nih.gov Furthermore, multi-enzymatic cascades have been developed for the synthesis of all four possible stereoisomers of phenylpropanolamine with high optical purities by combining stereocomplementary alcohol dehydrogenases and ω-transaminases. nih.gov
| Substrate | Catalyst/Enzyme System | Product | Enantiomeric/Diastereomeric Excess | Reference |
| 1-phenyl-1,2-propanedione | Pt/Zirconia with Cinchonidine | (R)-1-phenyl-1-hydroxy-2-propanone | Enantiomeric excess is induced | researchgate.net |
| 1-phenyl-1,2-propanedione | Chiral Pt/ZrO2 | Enantioenriched hydroxyketones | Varies with catalyst properties | nih.gov |
| 1-phenylpropane-1,2-diols | Alcohol dehydrogenase and ω-transaminase | Phenylpropanolamine stereoisomers | er and dr up to >99.5% | nih.gov |
Diastereoselective Synthesis through Auxiliary Control
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product. This strategy is highly effective for the diastereoselective synthesis of compounds with multiple stereogenic centers.
In the context of phenylpropanolamines, chiral auxiliaries such as pseudoephedrine have been widely used in diastereoselective alkylation reactions. harvard.edu More recently, pseudoephenamine has been introduced as a superior alternative, offering improved diastereoselectivities, particularly in the formation of quaternary stereocenters. harvard.edu Another prominent example is the use of Ellman's N-tert-butanesulfinyl chiral auxiliary. osi.lv This auxiliary is employed in the stereoselective synthesis of chiral amines, including those with multiple stereocenters, by directing the addition of nucleophiles to N-tert-butanesulfinylketimines. osi.lv The development of such methods is crucial for accessing complex chiral amines that are important in medicinal and organic chemistry. osi.lv
| Chiral Auxiliary | Reaction Type | Substrate | Diastereoselectivity | Reference |
| Pseudoephenamine | Asymmetric alkylation | Amides | High diastereoselectivity | harvard.edu |
| N-tert-butanesulfinyl | Reduction of ketimines | N–tert-Butanesulfinylketimines | High diastereoselectivity | osi.lv |
| N-tosyl carbamates | Pd(II)/sulfoxide-catalyzed allylic C-H amination | Chiral homoallylic N-tosyl carbamates | Good diastereoselectivity (e.g., 7:1 anti/syn) | nih.gov |
Biocatalytic and Chemo-Enzymatic Strategies for Amino Alcohol Production
The synthesis of chiral amino alcohols, a class of compounds to which 1-amino-2-phenyl-propan-2-ol belongs, has been significantly advanced through the use of biocatalysis. nih.gov These methods employ enzymes as catalysts, capitalizing on their high stereoselectivity to produce optically pure pharmaceuticals and fine chemicals under mild reaction conditions. researchgate.net Chemo-enzymatic strategies, which combine enzymatic reactions with traditional chemical steps, further broaden the synthetic possibilities. researchgate.netresearchgate.net Such approaches are particularly valuable for creating complex molecular scaffolds from readily available starting materials. westlake.edu.cn
Enzyme-Mediated Transformations (e.g., Reductive Amination, Transamination)
Enzyme-mediated transformations are at the heart of modern amino alcohol synthesis, with reductive amination and transamination being two of the most powerful techniques.
Reductive Amination: This method involves the direct conversion of a ketone to a chiral amine using enzymes such as amine dehydrogenases (AmDHs) or imine reductases (IREDs). nih.gov AmDHs facilitate the asymmetric reductive amination of prochiral ketones, including α-hydroxy ketones, using ammonia as the amine source and a cofactor like NAD(P)H for reducing power. frontiersin.org This approach is advantageous due to its high atom economy and the use of inexpensive ammonia. frontiersin.org Both native and engineered AmDHs have proven effective, with protein engineering efforts leading to variants with enhanced activity and broader substrate scope. frontiersin.orgfrontiersin.org For instance, engineered AmDHs have been successfully used in the preparative-scale synthesis of chiral amino alcohols from hydroxy ketones with high conversion rates and excellent enantioselectivity (>99% ee). frontiersin.org
Transamination: Transaminases, particularly ω-transaminases (ω-TAs), are widely employed for the asymmetric synthesis of chiral amines from prochiral ketones. The reaction involves the transfer of an amino group from a donor molecule (e.g., L-alanine, isopropylamine) to the ketone substrate, a process that requires the pyridoxal-5'-phosphate (PLP) cofactor. wikipedia.orgnih.gov A significant challenge in transaminase-catalyzed reactions is the often unfavorable thermodynamic equilibrium. nih.gov To overcome this, strategies are employed to shift the equilibrium towards product formation. A common method is the removal of the pyruvate (B1213749) byproduct (when alanine (B10760859) is the amine donor) by coupling the reaction with a lactate (B86563) dehydrogenase (LDH), which converts pyruvate to lactate. nih.gov This technique has been shown to dramatically increase reaction yields to over 90%, with enantiomeric excesses typically exceeding 99%. nih.gov
Table 1: Comparison of Enzyme-Mediated Transformations for Chiral Amine Synthesis
| Feature | Reductive Amination (using AmDHs/IREDs) | Transamination (using ω-TAs) |
|---|---|---|
| Enzyme Class | Oxidoreductases (Amine Dehydrogenase, Imine Reductase) | Transferases (ω-Transaminase) |
| Substrate | Prochiral ketone | Prochiral ketone |
| Amine Source | Ammonia, primary/secondary amines nih.gov | Amine donor (e.g., L-alanine, isopropylamine) nih.gov |
| Cofactor | NAD(P)H nih.gov | Pyridoxal-5'-phosphate (PLP) wikipedia.org |
| Key Advantage | High atom economy, direct use of ammonia. frontiersin.org | High enantioselectivity, well-established technology. |
| Common Challenge | Limited catalytic efficiency in some native enzymes. frontiersin.org | Unfavorable reaction equilibrium. nih.gov |
Cascading Enzymatic Reactions for Complex Amino Alcohol Scaffolds
Several innovative cascade systems have been developed for amino alcohol production:
Linear and Divergent Cascades: Researchers have designed multi-enzyme pathways to convert simple, renewable feedstocks like L-phenylalanine into valuable chiral amino alcohols such as phenylethanolamine and 2-phenylglycinol. acs.orgnih.gov One such pathway involves a four-step conversion of L-phenylalanine to a chiral diol intermediate, which is then divergently transformed into different amino alcohols. acs.orgnih.gov
Coupled Enzyme Systems: A cascade combining a transketolase and a transaminase has been used to produce chiral amino-alcohols from non-chiral starting materials, achieving full conversion in a continuous-flow microreactor system. nih.gov
Oxidase-Aminase Cascades: A one-pot, two-step cascade can be designed where an alcohol oxidase first converts a diol to a hydroxy-aldehyde, which is then aminated by an amine dehydrogenase to yield the final amino alcohol. acs.org This system often requires a catalase to decompose the hydrogen peroxide byproduct and a formate (B1220265) dehydrogenase for cofactor recycling. acs.orgnih.gov
Dioxygenase-Decarboxylase Cascades: Starting from L-lysine, a cascade involving a dioxygenase for diastereoselective C-H oxidation followed by a decarboxylase to cleave the carboxylic acid moiety has been successfully employed to synthesize chiral β- and γ-amino alcohols. nih.govjove.com
These multi-step enzymatic strategies highlight the modularity and power of biocatalysis in constructing complex chiral molecules with high precision. rsc.orgnih.gov
Optimization of Reaction Conditions and Yields in Synthetic Routes
To maximize the efficiency and economic viability of synthetic routes to 1-amino-2-phenyl-propan-2-ol, careful optimization of reaction parameters is essential. This is true for both traditional chemical syntheses and modern biocatalytic processes.
In a reported chemical synthesis of L-erythro-(1R,2S)-2-amino-1-phenylpropan-1-ol from L-(R)-phenylacetylcarbinol, several factors were optimized. google.com The process involves a reductive amination followed by hydrogenolysis. Key parameters included the choice of catalyst (with platinum and palladium catalysts being used for different steps), hydrogen pressure, reaction temperature, and reaction time. For the hydrogenolysis step, a temperature range of 0°C to 50°C and a reaction time of 1 to 8 hours were found to be preferable. google.com
For biocatalytic routes, optimization focuses on creating the ideal environment for the enzymes to function. Key parameters that are typically fine-tuned include:
pH and Temperature: Enzymes have optimal pH and temperature ranges for activity and stability. For example, a transaminase reaction for producing chiral amines was found to have an optimal pH of 8.0 and a temperature of 45°C. researchgate.net
Enzyme and Substrate Loading: The concentrations of the enzyme and substrate are critical. High substrate loading is desirable for process efficiency, but can sometimes lead to substrate inhibition. In one study, a substrate loading of 50 g/L with a 10% (w/v) biocatalyst loading was identified as optimal. researchgate.net
Cofactor and Amine Donor Concentration: In reactions requiring cofactors (like NAD(P)H or PLP) and co-substrates (like amine donors), their concentrations must be optimized to ensure they are not rate-limiting. acs.orgnih.gov
Solvent/Buffer System: The choice of buffer and the potential inclusion of co-solvents can significantly impact enzyme performance and substrate solubility.
Table 2: Example of Optimized Parameters in a Transaminase-Mediated Synthesis
| Parameter | Optimized Value | Outcome | Reference |
|---|---|---|---|
| Biocatalyst | ATA-025 (Transaminase) | High activity for the target ketone | researchgate.net |
| Substrate Loading | 50 g/L | Maximized product formation without significant inhibition | researchgate.net |
| Biocatalyst Loading | 10% (w/v) | Achieved high conversion in a reasonable timeframe | researchgate.net |
| Temperature | 45 °C | Optimal enzyme activity and stability | researchgate.net |
| pH | 8.0 | Optimal enzyme activity | researchgate.net |
| Overall Result | 99% conversion, 77% isolated yield, >98.5% ee | Efficient and highly selective synthesis | researchgate.net |
Hydrochloride Salt Formation and Purification Protocols
The final step in the synthesis is often the formation of a stable, crystalline salt of the amine product, which facilitates isolation, purification, and handling. The hydrochloride salt is most common.
Salt Formation: The general protocol involves reacting the purified free amine base with hydrochloric acid. Typically, the amine is dissolved in a suitable organic solvent, such as toluene, ether, or an alcohol like 2-propanol (isopropanol). google.comorgsyn.org A solution of hydrogen chloride, often in an alcohol like 2-propanol or methanol, is then added slowly to the amine solution, usually at a controlled temperature to manage any exotherm. orgsyn.orggoogle.com The hydrochloride salt, being significantly less soluble in the organic solvent than the free base, precipitates out of the solution. orgsyn.org
Purification: The crude hydrochloride salt is typically purified by recrystallization.
Filtration: The precipitated salt is first collected by filtration, and the filter cake is often washed with a cold, non-polar solvent (like heptane) or the primary solvent to remove residual impurities. orgsyn.org
Recrystallization: The crude salt is dissolved in a minimum amount of a suitable hot solvent or solvent mixture. Alcohols with three or four carbon atoms, such as 2-propanol, are frequently used. google.comgoogle.com
Crystallization: The hot solution is then cooled slowly, allowing for the formation of pure crystals of the hydrochloride salt, leaving impurities behind in the mother liquor. google.com
Final Isolation: The purified crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to remove any residual solvent. orgsyn.orgnih.gov
This standard acid-base workup and recrystallization procedure is a robust method for obtaining the final 1-amino-2-phenyl-propan-2-ol hydrochloride product in high purity. google.comgoogle.com
Chemical Reactivity and Derivatization Studies of 1 Amino 2 Phenyl Propan 2 Ol Hydrochloride
Reactivity of the Amino Moiety
The primary amino group (-NH₂) is a key site for a variety of chemical transformations, including nucleophilic substitutions and condensation reactions. However, in its hydrochloride salt form, the amine exists as an ammonium (B1175870) cation (-NH₃⁺), rendering it non-nucleophilic. Neutralization with a base is a prerequisite for the reactions described below.
Nucleophilic Substitution Reactions
Once converted to its free base, the nitrogen atom of 1-Amino-2-phenyl-propan-2-ol (B98868) possesses a lone pair of electrons, making it a competent nucleophile. It can participate in nucleophilic substitution reactions, most notably the alkylation with alkyl halides. libretexts.orgmsu.edu This process, known as ammonolysis when ammonia (B1221849) is the nucleophile, involves the cleavage of the carbon-halogen bond by the amine. ncert.nic.in
The reaction with an alkyl halide (R-X) can proceed via an Sₙ2 mechanism, where the amine attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. msu.edu A significant drawback of this reaction is the potential for over-alkylation. The primary amine product is itself a nucleophile and can react further with the alkyl halide to produce a secondary amine. This secondary amine can, in turn, react to form a tertiary amine, which can then be alkylated to a quaternary ammonium salt. ncert.nic.in To favor the formation of the primary amine as the major product, a large excess of the amine relative to the alkyl halide is typically used. ncert.nic.in
Table 1: Potential Nucleophilic Substitution Products
| Reactant | Product Type | General Product Structure |
|---|---|---|
| Primary Amine + R-X | Secondary Amine | R-NH-CH₂-C(OH)(Ph)CH₃ |
| Secondary Amine + R-X | Tertiary Amine | R₂-N-CH₂-C(OH)(Ph)CH₃ |
| Tertiary Amine + R-X | Quaternary Ammonium Salt | R₃-N⁺-CH₂-C(OH)(Ph)CH₃ X⁻ |
Condensation Reactions with Carbonyl Compounds
Primary amines readily undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines (also known as Schiff bases). masterorganicchemistry.comlibretexts.org This reversible, acid-catalyzed reaction begins with the nucleophilic attack of the amine on the carbonyl carbon. youtube.com The resulting tetrahedral intermediate, a carbinolamine, subsequently eliminates a molecule of water to form the C=N double bond of the imine. masterorganicchemistry.comyoutube.com
The reaction rate is pH-dependent; it is generally fastest under mildly acidic conditions (around pH 5). libretexts.org If the pH is too low, the amine becomes fully protonated and non-nucleophilic, halting the reaction. libretexts.org A relevant example is the condensation of the structurally similar 1-amino-2-propanol with formaldehyde, which has been shown to produce oxazolidine (B1195125) derivatives. epo.orggoogle.com For 1-Amino-2-phenyl-propan-2-ol, the reaction with various aldehydes and ketones would yield a range of substituted imines. researchgate.netresearchgate.netresearchgate.net
Table 2: Hypothetical Condensation Reactions and Products
| Carbonyl Reactant | IUPAC Name of Carbonyl | Potential Imine Product |
|---|---|---|
| HCHO | Methanal (Formaldehyde) | N-(2-hydroxy-2-phenylpropyl)methanimine |
| CH₃CHO | Ethanal (Acetaldehyde) | N-(2-hydroxy-2-phenylpropyl)ethanimine |
| C₆H₅CHO | Benzaldehyde (B42025) | N-benzylidene-1-(2-hydroxy-2-phenylpropyl)amine |
| (CH₃)₂CO | Propan-2-one (Acetone) | N-(2-hydroxy-2-phenylpropyl)propan-2-imine |
Amide and Imine Formation
This section further details the formation of two key derivatives: imines and amides.
Imine Formation: As discussed previously, imines are formed through a condensation reaction between the primary amine of 1-Amino-2-phenyl-propan-2-ol and an aldehyde or ketone. masterorganicchemistry.com This reaction is a cornerstone of synthetic chemistry for creating carbon-nitrogen double bonds. youtube.com The process is reversible and can be driven to completion by removing the water formed during the reaction, for instance, by azeotropic distillation. masterorganicchemistry.com
Amide Formation (Acylation): The primary amine can be acylated by reaction with carboxylic acid derivatives, such as acid chlorides, anhydrides, or esters, to form amides. ncert.nic.in This nucleophilic acyl substitution involves the attack of the amine's lone pair on the carbonyl carbon of the acylating agent. nih.gov When using acid chlorides or anhydrides, the reaction generates HCl or a carboxylic acid as a byproduct. To neutralize this and drive the reaction forward, a non-nucleophilic base like pyridine (B92270) is often added. ncert.nic.in The direct condensation of an amine with a carboxylic acid to form an amide typically requires high temperatures or the use of coupling agents or catalysts, such as TiCl₄, to activate the carboxylic acid. nih.govnih.gov Studies on the acylation of other amino acids and amino alcohols have shown that the reaction rates are influenced by factors like solvent polarity and the steric hindrance of the reactants. asianpubs.orgresearchgate.net
Table 3: Amide Formation via Acylation
| Acylating Agent | Type | Resulting Amide Product |
|---|---|---|
| Acetyl chloride (CH₃COCl) | Acid Chloride | N-(2-hydroxy-2-phenylpropyl)acetamide |
| Acetic anhydride (B1165640) ((CH₃CO)₂O) | Acid Anhydride | N-(2-hydroxy-2-phenylpropyl)acetamide |
| Benzoyl chloride (C₆H₅COCl) | Acid Chloride | N-(2-hydroxy-2-phenylpropyl)benzamide |
| Benzoic acid (C₆H₅COOH) + Catalyst | Carboxylic Acid | N-(2-hydroxy-2-phenylpropyl)benzamide |
Reactivity of the Hydroxyl Moiety
The hydroxyl (-OH) group in 1-Amino-2-phenyl-propan-2-ol is located on a tertiary, benzylic carbon. This specific placement significantly defines its reactivity, particularly concerning oxidation and substitution reactions.
Substitution Reactions of the Hydroxyl Group
The direct substitution of a hydroxyl group is challenging because hydroxide (B78521) (OH⁻) is a poor leaving group. For a substitution reaction to occur, the -OH group must first be converted into a better leaving group. A common strategy is to perform the reaction in a strong acid, which protonates the hydroxyl group to form an alkyloxonium ion (-OH₂⁺). libretexts.orglibretexts.org Water is an excellent leaving group.
In the case of 1-Amino-2-phenyl-propan-2-ol, protonation of the tertiary benzylic alcohol would lead to the loss of water and the formation of a relatively stable tertiary benzylic carbocation. This carbocation is stabilized by both the inductive effect of the alkyl groups and resonance with the adjacent phenyl ring. This intermediate can then be attacked by a nucleophile in an Sₙ1-type mechanism. libretexts.orglibretexts.org The reactivity of alcohols in such reactions follows the order 3° > 2° > 1°, making this tertiary alcohol particularly susceptible to this type of substitution. libretexts.org For example, reaction with concentrated hydrogen halides (HCl, HBr) can replace the hydroxyl group with a halogen. libretexts.orgorganic-chemistry.org Other methods involve the direct dehydrative substitution using Brønsted acids to catalyze the reaction with various nucleophiles. researchgate.net
Table 4: Potential Sₙ1 Substitution Reactions of the Hydroxyl Group
| Reagent | Intermediate | Final Product |
|---|---|---|
| Conc. HCl | 2-phenylpropan-2-ylium-1-amine cation | 1-Amino-2-chloro-2-phenylpropane |
| Conc. HBr | 2-phenylpropan-2-ylium-1-amine cation | 1-Amino-2-bromo-2-phenylpropane |
| TMSN₃ / H⁺ catalyst | 2-phenylpropan-2-ylium-1-amine cation | 1-Amino-2-azido-2-phenylpropane |
Selective Functionalization and Derivatization for Research Applications
The chemical structure of 1-Amino-2-phenyl-propan-2-ol, also known as norephedrine (B3415761) or phenylpropanolamine, features two primary reactive sites for selective functionalization: a primary amino group (-NH2) and a secondary hydroxyl group (-OH). wikipedia.orglibretexts.org These functional groups allow for a variety of chemical modifications, or derivatizations, which are often employed in research and analytical chemistry to enhance the compound's properties for analysis. jfda-online.com The primary goals of derivatization are to improve volatility for gas chromatography (GC), enhance detectability for high-performance liquid chromatography (HPLC), and improve separation efficiency, particularly for its stereoisomers. libretexts.orgjfda-online.comnih.gov
For GC analysis, where volatility and thermal stability are crucial, acylation and silylation are common derivatization strategies. libretexts.orgjfda-online.com Acylation of the primary amine with fluorinated anhydrides—such as trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA), or heptafluorobutyric anhydride (HFBA)—is a popular method for amphetamine-related compounds. nih.gov This process improves chromatographic peak shape and introduces fluorine atoms, which enhances sensitivity for electron capture detection (ECD). Silylation reagents react with the active hydrogens on both the amine and hydroxyl groups, replacing them with a less polar and more volatile silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group. libretexts.orgresearchgate.net
Chiral derivatization is specifically used to separate and quantify the different stereoisomers of norephedrine. One study successfully used (-)-alpha-methoxy-alpha-trifluoromethylphenylacetic acid (MTPA) as a chiral derivatizing agent to resolve the enantiomers of norephedrine and related compounds via GC-mass spectrometry (GC-MS). nih.gov
For HPLC analysis, derivatization typically aims to attach a chromophoric (light-absorbing) or fluorophoric (fluorescing) tag to the molecule, as the native compound has poor detection characteristics. libretexts.orgsigmaaldrich.com Reagents such as benzoyl chloride can react with both the hydroxyl and amino groups to introduce a phenyl group, which enhances UV detection. libretexts.org For highly sensitive fluorescence detection, reagents that react specifically with primary amines, like 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu), can be used to form stable, highly fluorescent derivatives. sigmaaldrich.com
Table 1: Derivatization Methods for 1-Amino-2-phenyl-propan-2-ol and Related Amines
Summary of common derivatization techniques, reagents, and their applications in analytical research.
| Method | Reagent Class | Example Reagent | Target Functional Group(s) | Purpose / Application | Reference |
|---|---|---|---|---|---|
| Acylation | Fluorinated Anhydrides | Pentafluoropropionic anhydride (PFPA) | Primary Amine | Improves volatility and peak shape for GC-MS analysis. | nih.gov |
| Chiral Derivatization | Chiral Acylating Agent | (-)-alpha-Methoxy-alpha-trifluoromethylphenylacetic acid (MTPA) | Primary Amine, Hydroxyl | Separation of enantiomers by GC-MS. | nih.gov |
| Silylation | Silylating Agents | N-methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA) | Primary Amine, Hydroxyl | Increases volatility and thermal stability for GC-MS analysis. | libretexts.orgresearchgate.net |
| UV-Vis Tagging | Acyl Chlorides | Benzoyl Chloride | Primary Amine, Hydroxyl | Introduces a chromophore for enhanced UV detection in HPLC. | libretexts.org |
| Fluorescence Tagging | N-hydroxysuccinimide esters | DMQC-OSu | Primary Amine | Creates a highly fluorescent derivative for sensitive HPLC detection. | sigmaaldrich.com |
Stability and Degradation Pathways under Controlled Conditions
The stability of 1-Amino-2-phenyl-propan-2-ol hydrochloride is dependent on various environmental and chemical factors, including pH, temperature, light, and the presence of other chemical agents. researchgate.net Under standard conditions, the compound is stable at normal temperatures and pressures. chemicalbook.com However, it is incompatible with strong oxidizing agents, which can lead to its degradation. spectrumchemical.com
Forced degradation studies, which subject the compound to harsh conditions, provide insight into its degradation pathways. Significant degradation of phenylpropanolamine hydrochloride has been observed under acidic, alkaline, and oxidative stress conditions. researchgate.netnih.gov Conversely, the compound demonstrates relative stability under neutral and photolytic (light exposure) conditions. researchgate.net When subjected to thermal decomposition, such as in a fire, it breaks down into hazardous products including carbon oxides, nitrogen oxides, and hydrogen chloride gas. chemicalbook.comspectrumchemical.com
The formulation of the compound can significantly impact its stability. A study revealed that liquid formulations containing sugars such as fructose (B13574) and dextrose were chemically incompatible with phenylpropanolamine hydrochloride, leading to a loss of the active compound. nih.gov In contrast, a formulation using a sorbitol vehicle showed good chemical stability. nih.gov
In biological matrices, the stability appears to be robust under proper storage. A study on norephedrine in urine samples found no significant loss of the analyte when stored in sterile urine for up to 24 months at either 4°C or -20°C. nih.gov The compound was also stable for 7 days at 37°C and withstood up to three freeze-thaw cycles. nih.gov In the gas phase, atmospheric degradation is predicted to occur via reaction with photochemically-produced hydroxyl radicals, with an estimated half-life of approximately 7 hours. nih.gov
Table 2: Stability and Degradation of this compound
Summary of stability data under various controlled conditions and degradation findings.
| Condition | Matrix / Medium | Observation | Reference |
|---|---|---|---|
| Acidic Stress | Aqueous Solution | Significant degradation observed. | researchgate.net |
| Alkaline Stress | Aqueous Solution | Significant degradation observed. | researchgate.net |
| Oxidative Stress | Aqueous Solution | Significant degradation observed. | researchgate.net |
| Photolytic & Neutral Stress | Aqueous Solution | No significant degradation products formed. | researchgate.net |
| Presence of Sugars | Liquid Formulation (with Fructose, Dextrose) | Chemical loss of the compound; indicates incompatibility. | nih.gov |
| Long-Term Storage | Sterile Urine | Stable for 24 months at 4°C and -20°C. | nih.gov |
| Short-Term Storage | Urine | Stable for 7 days at 37°C. | nih.gov |
| Thermal Decomposition | Solid State (Fire) | Decomposes into COx, NOx, and HCl gases. | chemicalbook.comspectrumchemical.com |
Mechanistic Investigations of Reactions Involving 1 Amino 2 Phenyl Propan 2 Ol Hydrochloride
Elucidation of Reaction Pathways and Intermediates
The synthesis of 1-Amino-2-phenyl-propan-2-ol (B98868) and its hydrochloride salt often proceeds through a series of well-defined reaction pathways involving key intermediates. A common route involves the reductive amination of a ketone precursor, 1-phenyl-2-propanone. This transformation can be achieved through various reagents and conditions, each influencing the specific intermediates formed.
One prominent pathway begins with the oximation of 1-phenyl-1-hydroxy-2-propanone. This reaction, typically carried out with an oximation agent in the presence of a base, yields 1-phenyl-1-hydroxy-2-propanone oxime as a key intermediate. google.comgoogle.com The subsequent reduction of this oxime is a critical step. The use of a nickel-aluminium catalyst mixture has been shown to be effective for this reduction, leading to the formation of the desired 1-erythro-2-amino-1-phenyl-1-propanol. google.comgoogle.com The crude product can then be treated with ethanolic hydrogen chloride to afford the hydrochloride salt. google.comgoogle.com
Another pathway involves the direct reductive amination of (R)-(-)-1-hydroxy-1-phenyl-2-propanone using ammonia (B1221849) and a Raney nickel catalyst. researchgate.net In this process, the ketone likely reacts with ammonia to form an imine or a Schiff base adduct as a transient intermediate. This intermediate is then hydrogenated by the catalyst to yield the final amino alcohol product. The formation of imines and Schiff bases as intermediates is a common feature in reductive amination reactions of ketones.
Furthermore, enzymatic pathways offer a highly selective route to phenylpropanolamine stereoisomers. One such cascade involves the conversion of chiral 1-phenylpropane-1,2-diols, which are themselves synthesized from trans- or cis-β-methylstyrene. nih.gov These enzymatic cascades can proceed through intermediates like 2-hydroxy-acetophenone, which is then aminated to yield the final product. acs.org
A summary of key synthetic pathways and their primary intermediates is presented in the table below.
| Starting Material | Key Reagents/Catalysts | Primary Intermediate(s) | Final Product |
| 1-phenyl-1-hydroxy-2-propanone | Oximation agent, Base, Nickel-aluminium catalyst | 1-phenyl-1-hydroxy-2-propanone oxime | 1-erythro-2-amino-1-phenyl-1-propanol |
| (R)-(-)-1-hydroxy-1-phenyl-2-propanone | Ammonia, Raney nickel | Imine/Schiff base adduct | (1RS, 2SR)-(±)-2-amino-1-phenyl-1-propanol |
| trans- or cis-β-methylstyrene | Enzymes (Styrene monooxygenase, Epoxide hydrolase, Alcohol dehydrogenase, ω-transaminase) | 1-phenylpropane-1,2-diols, Hydroxy ketones | Phenylpropanolamine stereoisomers |
| l-phenylalanine | Enzymes (Deaminase, Decarboxylase, Epoxidase, Hydrolase, Alcohol dehydrogenase, Transaminase) | Styrene, (R)-1-phenyl-1,2-diol, 2-hydroxy-acetophenone | 2-phenylglycinol, Phenylethanolamine |
Role of Transition States in Stereochemical Outcomes
The stereochemistry of the final amino alcohol is determined by the energetic favorability of different transition states during the reaction. The reduction of the ketone or imine intermediate is often the stereodetermining step. The geometry of the transition state, influenced by steric and electronic factors of both the substrate and the reagent, dictates which diastereomer is preferentially formed.
In the reduction of α-amino ketones, the Felkin-Anh model is often used to predict the stereochemical outcome. This model proposes a transition state where the largest substituent on the α-carbon is positioned anti-periplanar to the incoming nucleophile to minimize steric hindrance. This preferred geometry leads to the formation of a specific stereoisomer.
The choice of catalyst and reaction conditions plays a pivotal role in controlling the transition state energies and, consequently, the stereoselectivity. For instance, in the hydrogenation of 1-phenyl-1,2-propanedione (B147261), the use of chiral modifiers with a catalyst can induce a specific enantiomeric excess. researchgate.net Theoretical studies on the hydrogenation of (R)-1-hydroxy-1-phenyl-2-propanone have shown that the pairwise addition of hydrogen is the most energetically favorable mechanism, leading to the preferential formation of the (1R,2S)-1-phenyl-1,2-propanediol diastereomer. researchgate.net This preference is attributed to the lower energy of the transition state leading to this isomer.
Enzymatic reactions exhibit remarkable stereoselectivity due to the highly organized active site of the enzyme, which precisely orients the substrate for a specific reaction trajectory. In the enzymatic synthesis of phenylpropanolamine stereoisomers, the combination of different alcohol dehydrogenases and ω-transaminases allows for the selective formation of all four possible stereoisomers in high optical purity. nih.govd-nb.info This high degree of control is a direct consequence of the enzyme's ability to stabilize a specific transition state.
Catalytic Mechanisms in Amino Alcohol Synthesis and Transformation
Catalysis is central to the efficient and selective synthesis of 1-Amino-2-phenyl-propan-2-ol and related compounds. Both heterogeneous and homogeneous catalysts, as well as biocatalysts, are employed.
Heterogeneous Catalysis: Metals such as nickel, palladium, platinum, and rhodium supported on carbon are commonly used for reductive amination and hydrogenation reactions. researchgate.net For example, a nickel-aluminium catalyst is effective in the reduction of 1-phenyl-1-hydroxy-2-propanone oxime. google.comgoogle.com The mechanism of these reactions typically involves the adsorption of the reactants onto the catalyst surface, followed by the stepwise addition of hydrogen. The catalyst surface facilitates the cleavage of the H-H bond and the formation of new C-H and N-H bonds. The use of chiral modifiers, such as cinchonidine, on the catalyst surface can induce enantioselectivity by creating a chiral environment around the active sites. researchgate.net
Homogeneous Catalysis: Homogeneous catalysts, such as iron(II) phthalocyanine, have been utilized for the direct synthesis of unprotected amino alcohols from alkenes. nih.gov These reactions often proceed through a well-defined catalytic cycle involving the coordination of the reactants to the metal center, followed by migratory insertion and reductive elimination steps.
Biocatalysis: Enzymes offer a green and highly selective alternative for the synthesis of chiral amino alcohols. Alcohol dehydrogenases (ADHs) and ω-transaminases (ωTAs) are particularly useful. nih.govd-nb.info In a one-pot cascade, an ADH can oxidize a diol to a hydroxy ketone, which is then aminated by a ωTA to produce the desired amino alcohol. nih.govd-nb.info The mechanism of enzymatic catalysis involves the binding of the substrate to the enzyme's active site, where specific amino acid residues facilitate the chemical transformation through acid-base catalysis, covalent catalysis, or by stabilizing the transition state. For example, the enzymatic synthesis of (S)-1-phenyl-2-propanol from 1-phenyl-2-propanone can be coupled with cofactor regeneration. researchgate.net
Solvent Effects and Reaction Kinetics
The choice of solvent can have a profound impact on the rate and selectivity of reactions involving the synthesis of 1-Amino-2-phenyl-propan-2-ol. The solvent can influence the solubility of reactants and catalysts, the stability of intermediates and transition states, and may even participate in the reaction mechanism.
In the reductive amination of ketones, a systematic study of solvent effects has shown that protic solvents like methanol (B129727), ethanol, and isopropanol (B130326) are generally more effective than aprotic solvents. Methanol was identified as the best solvent, leading to the highest rates of imine and Schiff base formation. In contrast, in water, the formation of these intermediates is disfavored, leading to a higher selectivity towards the corresponding alcohol by-product.
The kinetics of reactions involving amino alcohols have also been investigated. For instance, the kinetics of the reaction of 1-chloro-2,4,6-trinitrobenzene with aromatic amines in mixed solvents like toluene-methanol have been studied. primescholars.com The addition of methanol can have a complex effect on the reaction rate, sometimes causing a slight decrease at very low concentrations followed by an increase at higher concentrations. primescholars.com This behavior is attributed to a combination of factors, including changes in medium polarity and specific solvent-reactant interactions. primescholars.com
Kinetic data for the thermal degradation of related amino alcohols, such as 2-amino-2-methyl-1-propanol (B13486) and 1-amino-2-propanol, in the presence of CO2 have been reported. researchgate.net These studies provide power-law rate equations and activation energies for the degradation reactions. While not directly on the target compound, this data provides a framework for understanding the stability and reactivity of amino alcohols under specific conditions.
The table below summarizes the effect of different solvents on the reductive amination of ketones.
| Solvent Type | Examples | General Effect on Reductive Amination |
| Protic | Water, Methanol, Ethanol, Isopropanol | Generally favor the reaction. Methanol often provides the highest rates for imine/Schiff base formation. Water can lead to increased alcohol by-product formation. |
| Aprotic Polar | Dioxane, Tetrahydrofuran | Can be effective, but often result in lower reaction rates compared to protic solvents. |
| Aprotic Apolar | Cyclohexane, Toluene | Generally less effective for reductive amination. |
Advanced Spectroscopic Characterization Techniques for 1 Amino 2 Phenyl Propan 2 Ol Hydrochloride
Vibrational Spectroscopy Applications (FT-IR, Raman Spectroscopy)
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups and molecular structure of a compound.
FT-IR Spectroscopy:
FT-IR spectroscopy is a powerful technique for identifying the characteristic vibrations of chemical bonds within a molecule. For the hydrochloride salt of an amino alcohol like 1-Amino-2-phenyl-propan-2-ol (B98868), the FT-IR spectrum is expected to show distinct peaks corresponding to the different functional moieties.
An FT-IR spectrum of the related compound, 2-amino-1-phenyl-1-propanol hydrochloride , reveals key absorption bands that are indicative of its structure. nist.gov The spectrum, typically recorded on a solid sample using a KBr disc, would display characteristic peaks for the hydroxyl (-OH), amine (-NH3+ as the hydrochloride), and phenyl groups. nist.govresearchgate.net
Key FT-IR Absorption Bands for 2-Amino-1-phenyl-1-propanol Hydrochloride:
| Wavenumber (cm⁻¹) | Functional Group Assignment |
|---|---|
| ~3375 | O-H stretching vibration |
| ~3000-2800 | C-H stretching (aliphatic and aromatic) |
| ~1600-1450 | Aromatic C=C stretching |
| ~1211 | P=O stretching (in related phosphate (B84403) salts) researchgate.net |
| ~1012, ~911 | P-O stretching (in related phosphate salts) researchgate.net |
Note: This data is for the related compound 2-amino-1-phenyl-1-propanol hydrochloride and related phosphate salts and serves as a representative example.
Raman Spectroscopy:
Electronic Spectroscopy (UV-Vis Spectroscopy) for Structural Insights
UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly sensitive to the presence of chromophores, such as the phenyl group in 1-Amino-2-phenyl-propan-2-ol hydrochloride.
The phenyl ring acts as the primary chromophore. In its aqueous solution, phenylpropanolamine hydrochloride exhibits absorption maxima in the UV region. jfda-online.com Studies on the spectrophotometric determination of phenylpropanolamine HCl have identified characteristic absorption peaks. jfda-online.comnih.gov For instance, in aqueous solution, phenylpropanolamine hydrochloride has been reported to absorb at approximately 210 nm and 256 nm. jfda-online.com Another study mentions a maximum absorbance at 261 nm. semanticscholar.org The position and intensity of these peaks can be influenced by the solvent and pH.
UV-Vis Absorption Data for Phenylpropanolamine Hydrochloride:
| Wavelength (λmax) | Molar Absorptivity (ε) | Solvent |
|---|---|---|
| 210 nm | 3778 L·mol⁻¹·cm⁻¹ | Aqueous |
| 256 nm | 156 L·mol⁻¹·cm⁻¹ | Aqueous |
Note: This data is for the related compound phenylpropanolamine hydrochloride. jfda-online.comsemanticscholar.org
UV-Vis spectroscopy is also a primary method for quantitative analysis, often used in conjunction with High-Performance Liquid Chromatography (HPLC) for assay and dissolution testing of pharmaceutical dosage forms containing phenylpropanolamine hydrochloride. ajrconline.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. Both ¹H and ¹³C NMR are crucial for the characterization of this compound.
¹H NMR Spectroscopy:
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum would show distinct signals for the aromatic protons of the phenyl group, the methine and methylene (B1212753) protons of the propanol (B110389) chain, the methyl protons, and the protons of the hydroxyl and amino groups. The chemical shifts and coupling patterns would be diagnostic of the specific isomer. An experimental ¹H NMR spectrum for phenylpropanolamine in H₂O is available in the Human Metabolome Database. hmdb.ca
¹³C NMR Spectroscopy:
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The spectrum of this compound would show characteristic signals for the carbons of the phenyl ring, as well as the aliphatic carbons of the propanol backbone. The chemical shifts of these carbons provide confirmation of the molecular structure.
While a specific spectrum for this compound is not provided in the search results, certified reference materials for phenylpropanolamine hydrochloride are characterized using NMR, indicating its importance in quality control. sigmaaldrich.com
Mass Spectrometry for Molecular Identification and Purity Assessment
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.
In the mass spectrum of 1-Amino-2-phenyl-propan-2-ol, the molecular ion peak (M⁺) would correspond to its molecular weight. Under electron ionization (EI), the molecule would undergo fragmentation, producing characteristic ions. The fragmentation pattern of the related compound phenylpropanolamine has been studied. researchgate.net The fragmentation often involves the cleavage of the C-C bond adjacent to the phenyl group and the amino group, leading to the formation of stable fragment ions.
Proposed Mass Spectrometry Fragmentation for Phenylpropanolamine:
| m/z (mass-to-charge ratio) | Proposed Fragment |
|---|---|
| 134 | [M - NH₃]⁺ |
| 117 | [M - H₂O - NH₂]⁺ |
| 91 | [C₇H₇]⁺ (tropylium ion) |
Note: This data represents proposed fragmentation for the related compound phenylpropanolamine. researchgate.net
High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is a common technique for the analysis of phenylpropanolamine and related compounds in various matrices, offering high sensitivity and selectivity for both identification and quantification. researchgate.net This technique is also invaluable for purity assessment, as it can separate and identify impurities present in the sample.
Computational and Theoretical Studies on 1 Amino 2 Phenyl Propan 2 Ol Hydrochloride
Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational to the theoretical investigation of molecular systems. nih.govresearchgate.net These methods solve the Schrödinger equation (or its density-based equivalent in DFT) to determine the electronic structure and energy of a molecule. For 1-Amino-2-phenyl-propan-2-ol (B98868) hydrochloride, these calculations reveal fundamental characteristics ranging from its most stable three-dimensional shape to its electronic properties.
DFT methods, such as the widely used B3LYP functional, combined with basis sets like 6-311++G(d,p), offer a balance of computational cost and accuracy for studying organic molecules. tandfonline.comnih.gov Ab initio methods, while often more computationally intensive, can provide benchmark results for molecular properties. researchgate.net
Conformational Analysis and Molecular Structure Optimization
Any flexible molecule like 1-Amino-2-phenyl-propan-2-ol can exist in multiple spatial arrangements, known as conformations, which arise from rotation around its single bonds. youtube.comyoutube.com Conformational analysis aims to identify these different structures, particularly the most energetically stable ones, as they dictate the molecule's properties and interactions.
Computational chemists perform this analysis by systematically rotating the molecule's bonds and calculating the energy of each resulting structure. This process, known as a potential energy surface scan, identifies energy minima corresponding to stable conformers. Studies on related amino alcohols like isopropanolamine have successfully used DFT and ab initio calculations to identify multiple stable conformers in the gas phase. researchgate.net The relative stability of these conformers is often dictated by subtle intramolecular forces, especially hydrogen bonds between the hydroxyl (-OH) and amino (-NH2) groups. researchgate.net
Once the lowest energy conformer is identified, its geometry is fully optimized to find the most stable molecular structure, providing precise data on bond lengths, bond angles, and dihedral angles. nih.gov
Table 1: Common Computational Methods for Conformational and Structural Analysis This table showcases typical methods used in computational studies of amino alcohols and related compounds.
| Method Type | Functional/Level of Theory | Basis Set | Application |
|---|---|---|---|
| Density Functional Theory (DFT) | B3LYP | 6-311G(d,p) | Geometry Optimization, Vibrational Frequencies |
| Density Functional Theory (DFT) | M06-2X | 6-311++G** | Conformational Analysis, Non-Covalent Interactions |
| Ab Initio | MP2 (Møller-Plesset) | 6-31G** | Structure Modeling, Energy Calculations |
| Ab Initio | G4 Theory | N/A | High-accuracy energy and bond strength calculation |
Electronic Structure and Charge Distribution Analysis
The electronic structure of a molecule governs its reactivity. Quantum chemical calculations provide several tools to analyze it. A Molecular Electrostatic Potential (MEP) map, for instance, visualizes the electrostatic potential on the electron density surface. tandfonline.comnih.gov For 1-Amino-2-phenyl-propan-2-ol hydrochloride, an MEP map would show regions of negative potential (in red), typically around the oxygen and nitrogen atoms, indicating sites susceptible to electrophilic attack. Regions of positive potential (in blue), usually near hydrogen atoms of the amino and hydroxyl groups, indicate sites for nucleophilic attack. nih.gov
Natural Bond Orbital (NBO) analysis is another powerful technique used to study charge distribution and interactions between orbitals. tandfonline.comnih.gov It quantifies the charge on each atom and describes the delocalization of electron density from filled donor orbitals to empty acceptor orbitals. This analysis can reveal the strength of intramolecular hydrogen bonds by quantifying the charge transfer from the lone pair of the acceptor atom (e.g., oxygen) to the antibonding orbital of the donor bond (e.g., N-H). mdpi.com
Prediction of Spectroscopic Parameters
Computational methods can accurately predict various spectroscopic properties, which is invaluable for interpreting experimental data. For this compound, theoretical calculations of its infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra can aid in its structural confirmation.
By calculating the vibrational frequencies, one can generate a theoretical IR and Raman spectrum. nih.gov These calculated spectra are often scaled to correct for systematic errors and then compared with experimental spectra to assign specific vibrational modes to the observed peaks. researchgate.net Similarly, NMR chemical shifts (for ¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. nih.govresearchgate.net Comparing these predicted shifts with experimental data helps in the complete assignment of the molecule's NMR spectrum, confirming its structural integrity.
Reaction Mechanism Modeling and Energy Profiles
Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions. acs.org For the synthesis of this compound, modeling can be used to explore potential synthetic routes, such as the reductive amination of a ketone precursor. d-nb.infonih.gov
By calculating the structures and energies of reactants, products, intermediates, and transition states, a complete energy profile for a proposed reaction can be constructed. The activation energy (the energy barrier of the transition state) determines the reaction rate. Comparing the activation energies of different possible pathways allows chemists to predict which reaction is more likely to occur and under what conditions. This approach is crucial for optimizing reaction yields and understanding the underlying factors that control the reaction's outcome. For example, modeling the Sabatier reaction shows how catalysts can lower the activation energy for methane (B114726) production. wikipedia.org
Prediction and Rationalization of Stereoselectivity
Since 1-Amino-2-phenyl-propan-2-ol is a chiral molecule, controlling the stereochemistry during its synthesis is critical. Computational modeling has become an indispensable tool for understanding and predicting the stereoselectivity of asymmetric reactions. rsc.orgresearchgate.net
In a stereoselective synthesis, such as the asymmetric addition to a carbonyl group or an asymmetric hydrogenation, two or more stereoisomeric products can be formed. rsc.orgnih.gov The product distribution is determined by the energy difference between the transition states leading to each isomer. By building computational models of these transition states, researchers can calculate their relative energies. The transition state with the lower energy will correspond to the major product.
These models can identify the specific non-covalent interactions, such as hydrogen bonds or steric repulsions, between the substrate and the chiral catalyst or auxiliary that stabilize one transition state over the others. chemrxiv.org This insight is invaluable for designing more effective chiral catalysts and for rationalizing why a particular reaction yields a specific enantiomer. rsc.orgnih.gov
Non-Covalent Interactions and Hydrogen Bonding Networks
Non-covalent interactions, though weaker than covalent bonds, are crucial in determining the structure, stability, and function of molecules. wikipedia.orgyoutube.com In this compound, the key non-covalent interactions are hydrogen bonds and van der Waals forces.
The protonated amino group (NH3+) and the hydroxyl group (-OH) are excellent hydrogen bond donors, while the oxygen atom and the chloride anion are strong hydrogen bond acceptors. nih.gov Computational studies can map out the complex network of both intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonds. nih.govmdpi.com Intramolecular hydrogen bonds are key to determining the most stable conformation of an isolated molecule. mdpi.com In the solid state, intermolecular hydrogen bonds, along with π-π stacking interactions involving the phenyl rings, dictate how the molecules pack together to form a crystal lattice. nih.gov
Advanced techniques like the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis can be used to visualize and quantify these weak interactions, providing a deeper understanding of the forces that hold the molecular structure together. nih.gov
Table 2: Key Non-Covalent Interactions in Amino Alcohols
| Interaction Type | Donor/Participant 1 | Acceptor/Participant 2 | Significance |
|---|---|---|---|
| Hydrogen Bond (Intramolecular) | -OH, -NH3+ | -NH2, -OH | Determines stable conformations. |
| Hydrogen Bond (Intermolecular) | -OH, -NH3+ | -OH, Cl-, N of another molecule | Governs crystal packing and solid-state structure. nih.gov |
| π-π Stacking | Phenyl Ring | Phenyl Ring | Contributes to crystal stability. nih.gov |
| Ion-Dipole | Cl- anion | Polar groups (e.g., -OH) | Stabilizes the structure in the solid state. |
| Van der Waals Forces | All atoms | All atoms | General attractive forces contributing to stability. wikipedia.org |
Applications of 1 Amino 2 Phenyl Propan 2 Ol Hydrochloride in Contemporary Organic Synthesis
Chiral Building Block for the Synthesis of Complex Molecules
Chiral amino alcohols are considered privileged structures in synthetic chemistry because their core framework is present in numerous biologically active molecules and natural products. veeprho.com 1-Amino-2-phenyl-propan-2-ol (B98868), sourced from the natural chiral pool, provides a readily available starting material with defined stereochemistry, which can be incorporated into the final structure of a complex target molecule. sigmaaldrich.com
The synthesis of more complex chiral molecules often begins with fundamental building blocks from the "chiral pool". santiago-lab.com (1R,2S)-2-Amino-1-phenyl-1-propanol serves this purpose as a precursor for creating other valuable chiral substances, such as its diastereomer L-erythro-(1R,2S)-2-amino-1-phenylpropan-1-ol, which is itself used as an optical resolving agent or an asymmetric auxiliary. google.com The ability to use one chiral compound to synthetically produce another highlights its foundational role. For instance, the synthesis of enantiomerically pure β-lactams, a core structure in many antibiotics, has been achieved using chiral auxiliaries derived from such amino alcohols. nih.govsigmaaldrich.com
Role as a Chiral Auxiliary in Asymmetric Transformations
A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to control the stereochemical outcome of a reaction. After the desired transformation, the auxiliary can be cleaved and recovered. The oxazolidinone auxiliaries, first popularized by David Evans, are a prime example of this strategy and are often prepared from chiral amino alcohols like (1R,2S)-norephedrine. santiago-lab.com
A notable application involves the synthesis of a novel 3,4,5,6-tetrahydro-2H-1,3,4-oxadiazin-2-one chiral auxiliary from (1R,2S)-norephedrine. nih.gov This auxiliary was used to direct titanium-mediated asymmetric aldol (B89426) reactions. When the N-acylated auxiliary was reacted with various aldehydes in the presence of titanium tetrachloride and triethylamine, it produced the corresponding syn-aldol adducts with high diastereoselectivity. nih.gov The results demonstrate the effective transfer of chirality from the auxiliary to the newly formed stereocenters in the product. Upon completion of the reaction, acid hydrolysis can remove the auxiliary, yielding the enantiomerically enriched β-hydroxy acid and recovering the core auxiliary structure for potential reuse. nih.gov
The absolute stereochemistry of the major product from the reaction with benzaldehyde (B42025) was determined to be (2S,3S)-3-hydroxy-2-methyl-3-phenylpropanoic acid, obtained in ≥95% enantiomeric excess. nih.gov This confirms the high degree of stereocontrol exerted by the norephedrine-derived auxiliary.
Table 1: Diastereoselectivity in the Asymmetric Aldol Reaction Using a (1R,2S)-Norephedrine-Derived Auxiliary nih.gov
| Aldehyde (RCHO) | Product | Diastereomeric Ratio (syn:anti) |
| Benzaldehyde | 10a | >99:1 |
| 4-Methoxybenzaldehyde | 10b | >99:1 |
| 4-Nitrobenzaldehyde | 10c | >99:1 |
| 2-Naphthaldehyde | 10d | >99:1 |
| 2-Furaldehyde | 10e | 15:1 |
| 2-Thiophenecarboxaldehyde | 10f | 10:1 |
| Isobutyraldehyde | 10g | 8:1 |
| Cyclohexanecarboxaldehyde | 10h | 10:1 |
| Pivaldehyde | 10i | 15:1 |
Data sourced from Hitchcock et al., J. Org. Chem. 2004, 69(3), 714-8.
Ligand Design for Asymmetric Catalysis
The development of chiral ligands for metal-catalyzed asymmetric reactions is a cornerstone of modern synthesis. Chiral bis(oxazoline) (BOX) ligands are among the most successful and widely used classes of ligands, and they are readily synthesized from chiral amino alcohols. acs.orgnih.govnih.gov The (1R,2S) configuration of norephedrine (B3415761) can be used to generate a variety of C2-symmetric and non-symmetric BOX ligands. acs.org
These ligands coordinate with a metal center (e.g., copper, ruthenium, iron) to create a chiral environment that forces a reaction to proceed enantioselectively. nih.gov The general synthesis of BOX ligands involves the condensation of a dicarboxylic acid derivative (like dimethyl malondichloride) with two equivalents of the chiral amino alcohol, followed by cyclization. acs.org
Copper(II)-BOX complexes have proven to be exceptionally versatile Lewis acid catalysts for a wide range of enantioselective transformations, including Diels-Alder, aldol, and Michael reactions. nih.gov For example, copper(I)-bis(oxazoline) complexes are highly effective catalysts for the asymmetric cyclopropanation of olefins with diazoacetates. rameshrasappan.com Similarly, these complexes catalyze the asymmetric aziridination of olefins. rameshrasappan.com The stereochemical outcome of these reactions is dictated by the chiral ligand, which blocks one face of the approaching substrate, leading to the preferential formation of one enantiomer.
Table 2: Representative Performance of a Copper-Bis(oxazoline) Catalyst in an Asymmetric Reaction
| Reaction Type | Substrate | Ligand Type | Metal | Yield | Enantiomeric Excess (ee) |
| Michael Addition | N-Enoyloxazolidinone | t-Bu-BOX | Cu(II) | High | >98% |
| Cyclopropanation | Styrene | Ph-BOX | Cu(I) | Good | up to 99% |
| Diels-Alder | N-Acryloyloxazolidinone | Ph-BOX | Fe(III) | 95% | 82% |
Data is representative of results reported in reviews by Johnson & Evans (2000) and Gosh et al. (2003). nih.govnih.gov
Precursor in the Development of Fine Chemicals and Specialty Organic Materials
Beyond its direct use in asymmetric reactions, 1-Amino-2-phenyl-propan-2-ol hydrochloride serves as a crucial starting material for the synthesis of other valuable compounds. Its structure is foundational to a class of compounds known as synthetic cathinones, which were initially investigated for their potential as antidepressant and anti-Parkinson's drugs due to their psychoactive properties. researchgate.net Modifications to the phenyl ring, the α-carbon, and the amino group of the cathinone (B1664624) scaffold have led to a wide array of derivatives for pharmaceutical research. researchgate.netnih.gov
Furthermore, (1R,2S)-2-amino-1-phenyl-1-propanol is a key precursor for the industrial synthesis of its diastereomer, L-erythro-(1R,2S)-2-amino-1-phenylpropan-1-ol. google.com This is achieved through a stereoselective reductive amination process. The resulting product is itself a valuable chiral compound used as an optical resolving agent and an auxiliary in other asymmetric syntheses. google.com This transformation underscores the role of the title compound as a fundamental precursor in the supply chain of specialized, high-value chemicals. It is also a known impurity of Dextroamphetamine, indicating its relevance in pharmaceutical analysis and quality control. veeprho.com
Future Research Directions and Emerging Paradigms for 1 Amino 2 Phenyl Propan 2 Ol Hydrochloride
Development of More Efficient and Sustainable Synthetic Routes
Traditional synthetic methods for related amino alcohols often rely on multi-step processes that may involve harsh reagents and generate significant waste. Future research is increasingly focused on developing greener, more economical, and efficient synthetic pathways.
Key areas of investigation include:
Biocatalysis: The use of enzymes, such as transaminases, offers a highly selective and environmentally benign alternative to traditional chemical methods for amine synthesis. researchgate.netresearchgate.net Research into novel enzymes or engineered variants could enable the direct and asymmetric synthesis of 1-Amino-2-phenyl-propan-2-ol (B98868) from prochiral ketones, operating under mild, aqueous conditions. researchgate.net Multi-enzyme cascades, where several enzymatic steps are performed in a single pot, represent a promising strategy for streamlining synthesis and minimizing intermediate workup and waste. acs.org
Flow Chemistry: Continuous flow reactors offer significant advantages over batch processing, including enhanced heat and mass transfer, improved safety, and the potential for automation and process control. mt.com Developing a continuous flow process for the synthesis of 1-Amino-2-phenyl-propan-2-ol hydrochloride could lead to higher throughput, improved yield, and more consistent product quality.
Green Solvents and Reagents: A major thrust in sustainable chemistry is the replacement of hazardous organic solvents with greener alternatives like water, supercritical fluids, or bio-based solvents. Research will likely focus on adapting existing synthetic routes, such as reductive amination, to these more environmentally friendly media. youtube.com Similarly, replacing traditional reducing agents with more sustainable options, like catalytic hydrogenation with H₂, is a key goal. acs.orggoogle.com
| Synthetic Strategy | Advantages | Research Focus |
| Biocatalysis | High selectivity, mild reaction conditions, reduced environmental impact. researchgate.netresearchgate.net | Discovery and engineering of novel enzymes, development of multi-enzyme cascades. acs.org |
| Flow Chemistry | Improved process control, enhanced safety, higher throughput. mt.com | Reactor design, optimization of reaction parameters in a continuous system. |
| Green Chemistry | Reduced waste, lower toxicity, improved sustainability. | Use of aqueous media, bio-solvents, and catalytic hydrogenation. youtube.comacs.orggoogle.com |
Design of Novel Catalytic Systems with Enhanced Selectivity
Catalysis is central to the efficient synthesis of chiral molecules. The development of new catalytic systems with superior activity and selectivity is a primary objective for the synthesis of specific stereoisomers of amino alcohols.
Future advancements are expected in:
Asymmetric Catalysis: For chiral molecules like 1-Amino-2-phenyl-propan-2-ol, achieving high enantioselectivity is crucial. Research will focus on designing novel chiral ligands for metal catalysts (e.g., Rhodium, Platinum) to steer the reaction towards the desired stereoisomer. researchgate.netmdpi.com The synthesis of chiral catalysts supported on materials like silica (B1680970) can also offer stability and recyclability. researchgate.net
Nanocatalysis: Nanoparticle-based catalysts offer a high surface-area-to-volume ratio, which can lead to enhanced catalytic activity. The development of well-defined chiral nanoparticles could provide highly active and reusable catalysts for asymmetric hydrogenation or reductive amination reactions. researchgate.net
Catalyst Immobilization: Immobilizing catalysts on solid supports facilitates their separation from the reaction mixture, enabling easy recovery and reuse. This approach not only reduces costs but also minimizes product contamination with metal residues.
| Catalyst Type | Key Feature | Future Research Goal |
| Homogeneous Asymmetric | High selectivity through chiral ligands. mdpi.com | Development of more efficient and robust ligands for specific transformations. |
| Heterogeneous (Supported) | Ease of separation and recyclability. researchgate.net | Improving stability and preventing leaching of the active catalytic species. |
| Nanoparticle Catalysts | High surface area and reactivity. researchgate.net | Precise control over particle size, shape, and chirality for enhanced selectivity. |
Integration of Machine Learning and AI in Synthetic Planning and Optimization
Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the field of chemical synthesis. researchgate.net These computational tools can analyze vast datasets of chemical reactions to predict optimal synthetic routes and reaction conditions, accelerating the discovery and development process. nih.govpreprints.org
Applications in the synthesis of this compound include:
Retrosynthetic Analysis: AI-powered platforms can propose novel and efficient retrosynthetic pathways that may not be obvious to human chemists. nih.govsemanticscholar.org By training on large reaction databases, these tools can identify the most promising disconnections to simplify the target molecule into readily available starting materials.
Reaction Condition Optimization: Machine learning algorithms, such as Bayesian optimization, can efficiently explore the complex parameter space of a chemical reaction (e.g., temperature, solvent, catalyst loading) to identify the optimal conditions for maximizing yield and selectivity. preprints.orgnih.gov This reduces the number of experiments required, saving time and resources.
Predictive Chemistry: AI models can predict the outcome of a reaction, including potential side products, before it is run in the lab. nih.gov This predictive capability helps in designing more robust synthetic routes and troubleshooting unexpected results.
| AI/ML Application | Function | Impact on Synthesis |
| Retrosynthesis Planning | Proposes synthetic routes by analyzing molecular structures. nih.govsemanticscholar.org | Accelerates the design of novel and more efficient pathways. |
| Process Optimization | Identifies optimal reaction parameters from experimental data. preprints.org | Reduces experimental workload and improves reaction yield and purity. |
| Forward Prediction | Forecasts the products and side products of a given reaction. nih.gov | Enhances the ability to validate proposed steps and anticipate impurities. |
Exploration of New Reactivity Modes and Chemical Transformations
While much research focuses on the synthesis of the core 1-Amino-2-phenyl-propan-2-ol structure, future work will also explore its potential as a building block for more complex molecules. This involves investigating new reactions and transformations of its functional groups (primary amine, tertiary alcohol, and phenyl ring).
Potential areas for exploration include:
Derivatization of the Amino Group: The primary amine is a versatile functional group that can undergo a wide range of reactions, such as acylation, alkylation, and Schiff base formation. ncert.nic.in These transformations could be used to synthesize a library of new compounds with potentially novel biological or material properties.
Transformations of the Hydroxyl Group: The tertiary alcohol group can be targeted for reactions such as etherification or esterification, although it is sterically hindered. Research into novel catalytic methods could unlock new pathways for modifying this part of the molecule.
Functionalization of the Phenyl Ring: The aromatic ring can be modified through electrophilic aromatic substitution reactions to introduce various substituents, further diversifying the molecular structure.
Advancements in In-Situ Spectroscopic Monitoring and Process Analytical Technology (PAT)
Process Analytical Technology (PAT) is a framework promoted by regulatory agencies like the FDA to design, analyze, and control manufacturing processes through real-time measurements of critical process parameters (CPPs) and critical quality attributes (CQAs). mt.comfda.gov The goal is to build quality into the product rather than testing it in afterward. researchgate.net
For the synthesis of this compound, PAT implementation would involve:
In-Situ Spectroscopic Tools: Techniques like Near-Infrared (NIR) and Raman spectroscopy can be integrated directly into the reactor to monitor the reaction in real-time. nih.gov These tools can provide continuous data on the concentration of reactants, intermediates, and the final product, allowing for precise control over the reaction endpoint.
Real-Time Process Control: The data generated from in-situ sensors can be fed into an automated control system. This system can then make real-time adjustments to process parameters (e.g., temperature, reagent addition rate) to maintain optimal conditions, ensuring consistent product quality and maximizing yield. researchgate.net
Kinetic and Mechanistic Understanding: Data-rich experiments enabled by PAT provide detailed kinetic profiles of the reaction. mt.com This information is invaluable for developing a deeper understanding of the reaction mechanism, which can then be used to build accurate process models for further optimization and scale-up.
| PAT Tool/Concept | Description | Benefit for Synthesis |
| In-Situ Spectroscopy (NIR, Raman) | Real-time monitoring of chemical composition inside the reactor. nih.gov | Tracks reaction progress, identifies intermediates, and determines endpoint accurately. |
| Real-Time Release Testing | Ensuring product quality through in-process measurements rather than final product testing. fda.gov | Reduces production cycle times and facilitates continuous manufacturing. |
| Process Modeling | Using real-time data to build predictive models of the reaction. mt.com | Facilitates process optimization, scale-up, and control. |
Q & A
Q. What are the recommended synthetic routes for 1-Amino-2-phenyl-propan-2-ol hydrochloride, and how can reaction conditions be optimized?
The compound can be synthesized via nucleophilic substitution or reductive amination routes. Key steps include the reaction of epoxide precursors with ammonia derivatives under controlled pH (4.0–6.0) and temperature (60–80°C). Optimization involves adjusting solvent polarity (e.g., ethanol/water mixtures) and catalyst loading (5–10 mol% palladium or nickel catalysts). Purification via recrystallization in ethanol or acetone is critical to isolate the hydrochloride salt. Monitoring reaction progress using TLC or HPLC ensures yield maximization and minimizes byproducts .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm structural integrity, with characteristic shifts for the amino group (δ 1.5–2.5 ppm) and aromatic protons (δ 7.2–7.6 ppm) .
- Infrared Spectroscopy (IR): Peaks at 3300–3500 cm⁻¹ (N-H stretch) and 1050–1150 cm⁻¹ (C-O stretch) validate functional groups .
- Mass Spectrometry (MS): High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 200.12) .
- HPLC-UV: Purity assessment (>98%) using C18 columns with acetonitrile/water mobile phases (0.1% TFA) .
Q. How does the hydrochloride salt form influence solubility and stability in aqueous systems?
The hydrochloride form enhances water solubility due to ionic interactions, with solubility >50 mg/mL in pH 4–6 buffers. Stability studies should include accelerated degradation tests (40°C/75% RH for 4 weeks) to assess hydrolytic susceptibility, particularly at the β-amino alcohol moiety. Light-sensitive samples require amber glass storage .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported pharmacological activities?
Contradictions often arise from impurity profiles or biological model variability. Standardize assays using:
- High-purity batches (>99%, verified via LC-MS) to exclude confounding effects from byproducts like N-oxide derivatives .
- Orthogonal assays (e.g., receptor binding vs. functional cAMP assays) to confirm mechanism-specific activity .
- Species-specific models (e.g., rat vs. human cell lines) to account for metabolic differences .
Q. How can racemization during synthesis of chiral derivatives be mitigated?
Racemization occurs at the β-carbon under basic or high-temperature conditions. Strategies include:
- Low-temperature reactions (<0°C) in aprotic solvents (e.g., THF).
- Chiral catalysts (e.g., BINAP-ruthenium complexes) for enantioselective amination .
- Chiral HPLC (Chiralpak AD-H column) to monitor enantiomeric excess (>95%) .
Q. What methodologies are employed for impurity profiling and quantification?
- LC-MS/MS: Identifies trace impurities (e.g., des-methyl analogs) with detection limits <0.1% .
- Forced degradation studies: Expose the compound to oxidative (H2O2), acidic (HCl), and thermal stress to characterize degradation pathways .
- Reference standards: Use pharmacopeial-grade impurities (e.g., EP/JP standards) for calibration .
Q. How do computational approaches enhance understanding of nucleophilic reactivity?
Density Functional Theory (DFT) calculations model:
- Reaction pathways: Transition states for SN2 attacks at the β-carbon (activation energy ~25 kcal/mol) .
- Solvent effects: Dielectric constant impacts on nucleophilicity (e.g., water vs. DMSO) .
- pKa prediction: Amino group basicity (predicted pKa 8.2–8.5) informs protonation-dependent reactivity .
Q. What are critical considerations when designing comparative studies with structural analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
